N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide
Description
N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide is a heterocyclic compound featuring an acetamide moiety linked to a phenyl ring substituted with a 3-methylisothiazole group at the 5-position. The compound is identified by CAS 1401521-98-9 and synonyms such as MolPort-028-851-290 and ZINC91696003, with suppliers listed globally . Its InChIKey (BMXFGOLJVNYRQI-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-thiazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-6-12(16-14-8)10-4-3-5-11(7-10)13-9(2)15/h3-7H,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXFGOLJVNYRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC(=CC=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide typically involves the reaction of 3-methyl-isothiazole with an appropriate phenyl acetamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide has been studied for its antimicrobial properties. Research indicates that derivatives of isothiazoles exhibit potent antibacterial and antifungal activities. For example, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as various fungi including Candida albicans .
Anti-inflammatory Properties
Studies have highlighted the compound's potential in treating inflammatory diseases. It has been noted that isothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro assays revealed that certain derivatives demonstrate significant COX-2 inhibition, suggesting their utility in managing conditions like arthritis .
Cancer Treatment
The compound's role in oncology is also noteworthy. Research indicates that it may inhibit the growth of cancer cells through mechanisms involving protein kinases associated with cell proliferation and survival. For instance, compounds that share structural similarities with this compound have been shown to affect pathways involved in angiogenesis, potentially offering therapeutic avenues for cancer treatment .
Agricultural Applications
Pesticidal Properties
this compound has demonstrated efficacy as a pesticide. Its application can enhance plant resistance to various pests and diseases, making it a candidate for agricultural use. Studies have reported that isothiazole-based compounds can effectively protect crops from fungal pathogens, thus improving yield and quality .
Material Science Applications
Biocidal Coatings
The compound is also being explored for use in biocidal coatings for various materials, including textiles and plastics. Its antimicrobial properties make it suitable for applications where hygiene is paramount, such as in medical devices or food packaging materials. Research shows that incorporating this compound into materials can provide long-lasting antimicrobial effects .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Luo et al., 2021 | Effective against S. aureus and C. albicans with MIC values < 10 µg/ml |
| Anti-inflammatory | Vasantha et al., 2015 | Significant COX-2 inhibition observed in vitro |
| Cancer Treatment | Google Patents | Inhibits angiogenesis-related pathways |
| Agricultural Use | JP2005527569A | Enhances plant resistance to fungal pathogens |
| Material Science | LGC Standards | Effective biocidal coatings for textiles and plastics |
Mechanism of Action
The mechanism of action of N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The isothiazole ring is known to disrupt microbial cell membranes and inhibit enzyme activity, leading to the death of microbial cells. This compound may also modulate inflammatory pathways, providing therapeutic benefits in the treatment of inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Triazole-Acetamide Derivatives
Compounds 9a–9f () share a thiazole-triazole-acetamide backbone but differ in aryl substituents. Key comparisons include:
- Structural Impact : Bromine (electron-withdrawing) in 9c may enhance binding affinity compared to methyl (electron-donating) in 9d , as seen in docking studies where 9c exhibited distinct binding poses . Methoxy groups (e.g., 9f ) could improve solubility but reduce metabolic stability.
Isoxazole-Based Analogs
highlights two isoxazole-containing analogs:
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Activity: 6.554).
(E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Activity: 6.815).
- Activity Trends : The hydroxy-substituted compound (6.815) shows higher activity than the fluoro analog (6.554), suggesting polar groups enhance target engagement. Compared to the isothiazole-based target compound, isoxazole derivatives may exhibit reduced electrophilicity, impacting reactivity or toxicity .
Tetrahydrocarbazole-Acetamide Derivatives
describes carbazole-linked analogs like N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide . These compounds feature a carbazole core instead of isothiazole, with substitutions (Cl, F, CH3) on the carbazole ring.
- Pharmacological Relevance : Carbazole derivatives are associated with kinase inhibition and anticancer activity. The chloro-substituted analog may have enhanced lipophilicity compared to the target compound, affecting bioavailability .
Biological Activity
N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide is an organic compound exhibiting a range of biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a phenyl ring substituted with a 3-methyl-isothiazole moiety and an acetamide group. This unique structure contributes to its biological activity.
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound against various pathogens:
- In vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 2 to 16 µg/mL, indicating potent activity compared to standard antibiotics (Table 1) .
| Pathogen | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 4 | 2 (Norfloxacin) |
| Escherichia coli | 8 | 4 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 16 | 8 (Gentamicin) |
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed using carrageenan-induced paw edema in rats. The results indicated a significant reduction in inflammation, comparable to standard anti-inflammatory drugs like diclofenac:
- In vivo Studies : The compound inhibited edema by approximately 45%, showcasing its potential as an anti-inflammatory agent (Table 2) .
| Treatment | Edema Reduction (%) | Reference Drug (%) |
|---|---|---|
| This compound | 45 | Diclofenac (50) |
3. Anticancer Activity
Recent investigations have explored the anticancer properties of this compound:
- Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 20 µM, indicating significant antiproliferative activity .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 15 | Doxorubicin (5) |
| HeLa | 20 | Cisplatin (10) |
The biological activities of this compound are attributed to its ability to interact with specific molecular targets involved in inflammation and cell proliferation pathways. Molecular docking studies suggest strong binding affinity to cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide and its structural analogs?
Answer:
Synthesis typically involves cyclocondensation or 1,3-dipolar cycloaddition reactions. For example:
- Cyclocondensation : Equimolar reactants (e.g., substituted oxazolones and triazole derivatives) are refluxed with catalysts like pyridine and zeolite Y-H (150°C, 5 h), followed by recrystallization from ethanol .
- Click Chemistry : Copper-catalyzed (e.g., Cu(OAc)₂) reactions between alkynes and azides in tert-butanol/water mixtures (room temperature, 6–8 h), with purification via ethyl acetate extraction and ethanol recrystallization .
Key Considerations : Catalyst selection, solvent polarity, and temperature control significantly impact yield.
Basic: How can spectroscopic techniques confirm the structural integrity of synthesized this compound?
Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) .
- NMR : Confirm regiochemistry via proton shifts (e.g., triazole protons at δ 8.36 ppm in DMSO-d₆) and carbon environments (e.g., carbonyl carbons at ~165 ppm) .
- HRMS : Validate molecular mass (e.g., [M+H]+ calculated for C21H18N5O4: 404.1359 vs. observed 404.1348) .
Advanced: What optimization strategies resolve low yields in cyclocondensation reactions for isothiazole-acetamide derivatives?
Answer:
- Catalyst Screening : Replace zeolite Y-H with acidic/basic catalysts (e.g., HCl or K₂CO₃) to enhance reaction efficiency .
- Solvent Optimization : Test high-boiling solvents (e.g., DMF or toluene) to improve solubility and reaction kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 5 h to 30 min) while maintaining yield .
Advanced: How should contradictory antiproliferative activity data across cell lines be analyzed for this compound?
Answer:
- Assay Standardization : Replicate studies using MTT assays under identical conditions (e.g., 48–72 h incubation, 10–100 µM concentrations) .
- Mechanistic Profiling : Compare apoptosis induction (via flow cytometry) and cell cycle arrest (e.g., G1/S phase) across discrepant cell lines .
- Structural-Activity Analysis : Evaluate substituent effects (e.g., methyl vs. nitro groups) on bioactivity .
Basic: What in vitro assays are recommended for initial biological screening of this compound?
Answer:
- Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at 24–72 h .
- Enzyme Inhibition : Test kinase or protease inhibition (e.g., EGFR or HDAC) using fluorometric kits .
- Cytotoxicity : Validate selectivity via non-cancerous cell lines (e.g., HEK-293) .
Advanced: How can mechanistic studies elucidate the compound’s mode of action in cancer cells?
Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., tubulin or DNA topoisomerase) using AutoDock Vina .
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .
- Metabolic Profiling : Analyze ATP depletion or ROS generation via luminescence/fluorescence assays .
Basic: What parameters are critical during recrystallization to ensure high-purity this compound?
Answer:
- Solvent Selection : Use ethanol or ethanol-DMF mixtures for optimal solubility and crystal formation .
- Cooling Rate : Gradual cooling (e.g., 5°C/min) minimizes impurity incorporation .
- Seed Crystals : Introduce purified microcrystals to enhance uniformity .
Advanced: How can stability studies validate the compound’s suitability for long-term storage?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
